molecular formula C20H20N2O5 B2372019 methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate CAS No. 1903141-42-3

methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate

Cat. No.: B2372019
CAS No.: 1903141-42-3
M. Wt: 368.389
InChI Key: ACGWSZZIOZFEDN-UHFFFAOYSA-N
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Description

Methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate and its analogs are involved in the synthesis and transformations of multifunctional compounds. These compounds serve as versatile synthons for the preparation of various heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others. This highlights their role in creating diverse chemical structures for potential applications in pharmaceuticals, material science, and chemical research (Pizzioli et al., 1998).

Catalysis and Chemical Reactions

Certain derivatives of this compound are used as intermediates in various chemical reactions. These intermediates facilitate processes like acylation, addition to carbon-oxygen and carbon-carbon triple bonds, alkenylation, alkylation, annulation, oxidative cleavage, cyclization, dehydration, and oxidation. These processes are crucial in the synthesis of complex organic molecules, often used in medicinal chemistry and materials science (Behrens & Paquette, 2003).

Reactivity and Stability Studies

The compound is also studied for its reactivity and stability characteristics. For instance, research on its azido derivatives has shown unusual decomposition behaviors and transformations into other chemical structures like exo-methylidenepyrrolidine. Such studies are essential for understanding the stability and reactivity of organic compounds under various conditions, which is vital for their application in synthesis and drug development (Gimalova et al., 2013).

Optical Storage and Photophysical Properties

The compound and its derivatives are explored for their potential in optical storage and photophysical properties. For example, certain azo polymers derived from this compound show promising results in reversible optical storage, demonstrating high photoinduced birefringence. Such materials have potential applications in optical data storage and photonic devices (Meng et al., 1996).

Liquid Crystal Properties

Some derivatives of this compound exhibit liquid-crystalline behavior, which is studied using techniques like differential scanning calorimetry (DSC) and polarized light microscopy (PLM). Understanding the mesomorphic properties of these compounds is significant for applications in liquid crystal displays and other optoelectronic devices (Saad et al., 2018).

Properties

IUPAC Name

methyl 2-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-27-20(26)16-9-5-4-8-15(16)17(23)21-10-12(11-21)22-18(24)13-6-2-3-7-14(13)19(22)25/h2-5,8-9,12-14H,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGWSZZIOZFEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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